molecular formula C15H30N3O9P3 B12671276 Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite CAS No. 64086-04-0

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite

Cat. No.: B12671276
CAS No.: 64086-04-0
M. Wt: 489.33 g/mol
InChI Key: JTBKETXQULYXGI-UHFFFAOYSA-N
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Description

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is an organophosphorus compound with the molecular formula C₁₅H₃₀N₃O₉P₃ and a molecular weight of 489.33 g/mol . Its chemical structure features a central 1,3,5-triazine ring with phosphite groups connected at the 2, 4, and 6 positions, each esterified with an ethyl group . The compound has a reported boiling point of 485.1±28.0 °C and a flash point of 247.2±24.0 °C . This specific triazine-triphosphite structure may be of significant interest in advanced materials research and as a building block for the synthesis of more complex chemical entities. Compounds within the triazine family are known as privileged scaffolds in medicinal chemistry and materials science, though the specific research applications and mechanism of action for this particular reagent are not fully detailed in the public literature and represent an area for further investigation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

64086-04-0

Molecular Formula

C15H30N3O9P3

Molecular Weight

489.33 g/mol

IUPAC Name

[4,6-bis(diethoxyphosphanyloxy)-1,3,5-triazin-2-yl] diethyl phosphite

InChI

InChI=1S/C15H30N3O9P3/c1-7-19-28(20-8-2)25-13-16-14(26-29(21-9-3)22-10-4)18-15(17-13)27-30(23-11-5)24-12-6/h7-12H2,1-6H3

InChI Key

JTBKETXQULYXGI-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OC1=NC(=NC(=N1)OP(OCC)OCC)OP(OCC)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Pathway

The synthesis of hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite generally involves the reaction of hexaethyl triazine derivatives with phosphorous acid or its derivatives . This process typically includes:

  • Reactants : Hexaethyl triazine derivatives and phosphorous acid.
  • Solvents : Commonly used solvents include dioxane or dichloromethane to ensure solubility and controlled reaction conditions.
  • Catalysts/Bases : Catalysts or bases may be employed to facilitate the reaction and improve yields.
  • Reaction Conditions :
    • Temperature: Moderate heating is often required.
    • Reaction Time: Varies depending on the desired yield and purity levels.

This method ensures the integration of phosphite groups into the triazine ring structure through oxygen linkages.

Reaction Mechanism

The reaction mechanism typically involves:

This stepwise mechanism ensures the formation of a stable hexaethyl derivative with three phosphite groups attached symmetrically to the triazine ring.

Optimized Conditions for Synthesis

To achieve high yields and purity, several parameters are optimized:

  • Solvent Selection : Polar aprotic solvents like dichloromethane are preferred for their ability to stabilize intermediates.
  • Temperature Control : Maintaining a controlled temperature (e.g., 50–70°C) prevents side reactions.
  • Catalyst Use : Catalysts such as triethylamine can enhance reaction rates.
  • Post-Reaction Purification :
    • Solvent evaporation under reduced pressure.
    • Recrystallization from an appropriate solvent to isolate pure product.

Key Data Table

Parameter Details
Molecular Formula $$ \text{C}{15}\text{H}{30}\text{N}3\text{O}9\text{P}_3 $$
Molecular Weight 489.33 g/mol
Reaction Solvents Dioxane, Dichloromethane
Reaction Temperature 50–70°C
Catalysts Triethylamine or other mild bases
Purification Methods Solvent evaporation and recrystallization
Yield Typically high under optimized conditions (>90%)

Challenges in Synthesis

The synthesis process may encounter challenges such as:

  • Side Reactions : Uncontrolled conditions can lead to by-products.
  • Purity Issues : Impurities may arise from incomplete reactions or solvent residues.
  • Environmental Concerns : Use of volatile organic solvents like dichloromethane requires proper handling to minimize environmental impact.

Chemical Reactions Analysis

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Materials Science

2.1. Stabilizers in Polymers
Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is utilized as a stabilizer in polymer formulations. It helps to enhance the thermal stability and UV resistance of polymers such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET). Its effectiveness in preventing discoloration upon exposure to UV light makes it a valuable additive in the plastics industry .

2.2. Organic Light-Emitting Diodes (OLEDs)
Recent studies have explored the use of triazine derivatives as excimer host materials for thermally activated delayed fluorescence organic light-emitting diodes. The incorporation of this compound into OLEDs has demonstrated improved electroluminescent properties due to its favorable thermal and photophysical characteristics .

Applications in Medicinal Chemistry

3.1. Inhibition of Phosphatidylinositol 3-Kinase
this compound derivatives have been synthesized as phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds have shown promising results in inhibiting PI3K activity in various cancer cell lines. For instance, certain derivatives were reported to be significantly more potent than established inhibitors like ZSTK474 .

3.2. Development of Antagonists for G-Protein-Coupled Receptors
Research indicates that triazine-based compounds can act as antagonists for G-protein-coupled receptors (GPCRs), which are critical targets in drug development for inflammatory diseases. This compound has been evaluated for its ability to modulate receptor activity and may serve as a scaffold for developing new therapeutic agents .

Case Studies

Study Application Findings
Study on Polymer AdditivesStabilizer for PVCDemonstrated effective UV resistance and thermal stability improvements when used in formulations .
Research on OLEDsHost MaterialShowed enhanced electroluminescent properties with specific triazine derivatives leading to higher device efficiency .
PI3K Inhibition StudyCancer TherapeuticsCompounds derived from hexaethyl triazine exhibited up to four times greater inhibition compared to traditional inhibitors .

Mechanism of Action

The mechanism by which hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite exerts its effects involves the interaction of its phosphite groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the reactivity and properties of the target molecules. The triazine ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Compound CAS Number Core Structure Key Substituents Thermal Stability Surface Area (m²/g) Applications
This compound 994-49-0 1,3,5-Triazine Ethyl phosphite Not reported Not applicable Under investigation
COF-1 N/A Boronate ester Phenyl, boronate ≤500°C 711 Gas storage, catalysis
COF-5 N/A Boronate ester Phenylene diboronic acid ≤600°C 1590 Catalysis, separations
2-Hydroxy-4,6-diaryl-s-triazines Varies 1,3,5-Triazine Hydroxy, aryl Moderate Not applicable Pharmaceuticals

Biological Activity

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazine and its derivatives have garnered attention for their diverse biological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. The structural versatility of triazines allows for modifications that enhance their pharmacological profiles. This compound is a notable derivative that has been investigated for its biological effects.

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study evaluated the cytotoxic effects of triazine derivatives on prostate cancer cells (C4-2), revealing that specific modifications enhance their inhibitory activity on the PI3K pathway—a critical pathway in cancer progression .

Antimicrobial Properties

This compound has also been examined for its antimicrobial properties. Research indicates that triazine derivatives can inhibit bacterial growth effectively. For example, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazine ring can significantly impact its pharmacological properties. For instance:

Modification Effect on Activity
Substitution at Position 2Enhanced anticancer activity against prostate cancer cells
Alkyl group variationsImproved solubility and bioavailability
Phosphite groupsIncreased potency in antimicrobial assays

Study 1: Anticancer Efficacy

In a controlled study involving several triazine derivatives including this compound:

  • Cell Lines Used : C4-2 prostate cancer cells.
  • Methodology : MTT assay to assess cell viability post-treatment.
  • Findings : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various triazines:

  • Organisms Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Hexaethyl derivative showed significant inhibition zones in agar diffusion tests compared to control .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution between cyanuric chloride derivatives and triethyl phosphite. Key steps include:

  • Step 1 : Use triethyl phosphite (CAS 122-52-1) as the phosphite source, as its reactivity with triazine cores is well-documented for analogous compounds .
  • Step 2 : Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., anhydrous THF or toluene) to favor esterification over hydrolysis .
  • Step 3 : Monitor progress via <sup>31</sup>P NMR to track phosphite incorporation into the triazine ring .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

TechniquePurposeKey Data PointsReferences
<sup>1</sup>H/<sup>13</sup>C NMRConfirm ethyl and triazine backbone structurePeaks for ethyl groups (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2), triazine ring protons (δ ~8.5–9.5 ppm) .
<sup>31</sup>P NMRVerify phosphite linkage integritySingle peak near δ 125–135 ppm indicates symmetric triphosphite bonding .
IR SpectroscopyIdentify P-O-C and triazine ring vibrationsBands at 950–1050 cm<sup>-1</sup> (P-O-C), 1550–1600 cm<sup>-1</sup> (C=N stretch) .
Mass SpectrometryConfirm molecular weightParent ion [M+H]<sup>+</sup> at m/z 469.1 (calculated for C12H24N3O9P3) .

Q. How can hydrolysis sensitivity of the triphosphite groups be mitigated during storage or experimental use?

  • Methodological Answer :

  • Store under inert atmosphere (argon or nitrogen) at ≤4°C to prevent moisture ingress .
  • Use anhydrous solvents (e.g., dried DMF or acetonitrile) in reactions. Pre-treat glassware with silanizing agents to deactivate surface hydroxyl groups .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry, and how can its metal-binding properties be studied?

  • Methodological Answer :

  • Hypothesis : The triphosphite groups may act as Lewis bases, coordinating to transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>).
  • Experimental Design :
  • Conduct titration studies using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands .
  • Analyze coordination geometry via X-ray crystallography of metal complexes (e.g., with Cu(I) or Pd(II)) .
  • Data Interpretation : Compare stability constants (log K) with analogous triazine-phosphorus ligands to assess binding efficiency .

Q. How can computational modeling predict the compound’s reactivity in catalytic cycles (e.g., cross-coupling reactions)?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., using Gaussian 16) to map electron density on phosphorus and nitrogen atoms, identifying nucleophilic/electrophilic sites .
  • Step 2 : Simulate transition states for P-O bond cleavage or triazine ring functionalization to predict catalytic intermediates .
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for Suzuki-Miyaura coupling) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. biocompatibility)?

  • Methodological Answer :

  • Factor 1 : Purity discrepancies. Re-evaluate samples via HPLC (>98% purity) and ICP-MS (trace metal analysis) to rule out impurities .
  • Factor 2 : Solvent effects. Compare cytotoxicity in aqueous vs. DMSO-based assays; adjust cell culture protocols to minimize solvent interference .
  • Factor 3 : Mechanism clarification. Use siRNA knockdowns to identify molecular targets (e.g., kinase inhibition) .

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